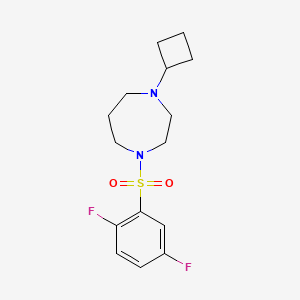
1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-4-((2,5-difluorophenyl)sulfonyl)-1,4-diazepane is a chemical compound with potential applications in scientific research. It belongs to the class of diazepanes, which are cyclic compounds containing a diazepine ring.
Applications De Recherche Scientifique
Synthesis of Diazepane Derivatives
A study by Banfi et al. (2007) showcases a two-step approach to synthesize diazepane derivatives via a Ugi multicomponent reaction followed by intramolecular SN2 reaction. This method yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under different cyclization conditions, demonstrating the versatility of sulfonyl-diazepane compounds in synthetic organic chemistry (Banfi et al., 2007).
Nanosized Catalysts for Hantzsch Condensation
Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst derived from a diazabicyclooctane structure for promoting the Hantzsch condensation in a solvent-free environment. This catalyst facilitates the efficient synthesis of hexahydroquinolines, highlighting the application of sulfonyl-diazepane-based compounds in catalysis and green chemistry (Goli-Jolodar et al., 2016).
Heterogeneous Catalyst for Spiropyran Synthesis
Moosavi-Zare et al. (2016) developed a novel nanostructured catalyst based on 1,4-diaza-bicyclo[2.2.2]octane-sulfonic acid chloride for the green synthesis of spiropyrans through a one-pot tandem Knoevenagel-Michael-cyclization reaction. This study underscores the utility of diazepane sulfonic acids as catalysts in the synthesis of organic compounds (Moosavi-Zare et al., 2016).
Cyclopropanation and 1,4-Diazepine Synthesis
The research by Heo et al. (2020) demonstrates the sequential migration of sulfonyl groups in the synthesis of 1,4-diazepines from indoloazomethine ylides, offering insights into the manipulation of sulfonyl-diazepane structures for the generation of complex cyclic compounds (Heo et al., 2020).
Propriétés
IUPAC Name |
1-cyclobutyl-4-(2,5-difluorophenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2S/c16-12-5-6-14(17)15(11-12)22(20,21)19-8-2-7-18(9-10-19)13-3-1-4-13/h5-6,11,13H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECVTEVHAQTUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B2556654.png)
![1-(2,2-Difluoroethyl)-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2556656.png)

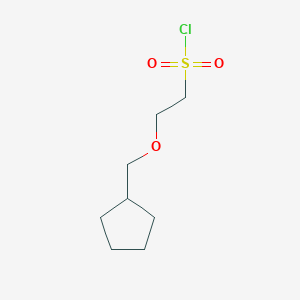
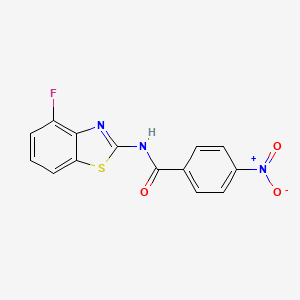
![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2556662.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide](/img/structure/B2556664.png)
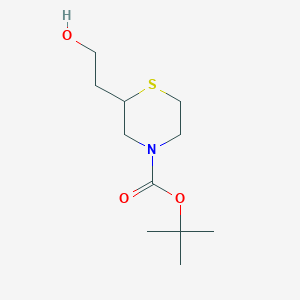
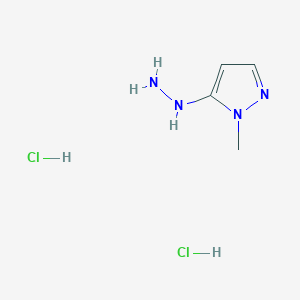
![(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2556668.png)
![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2556670.png)
![2,3-dimethoxy-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2556672.png)